

# Selectivity Profile of Dasatinib Against a Panel of Human Kinases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a detailed analysis of the kinase selectivity profile of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor. In the absence of publicly available data for **CPD-2828**, we have substituted Dasatinib, a well-characterized inhibitor with extensive publicly accessible selectivity data. This document presents a quantitative comparison of Dasatinib's activity against its primary targets and a selection of off-targets, details the experimental methodology used for this profiling, and provides visual representations of the relevant signaling pathway and experimental workflow.

## **Kinase Selectivity Profile of Dasatinib**

Dasatinib is a powerful inhibitor of the BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML), and also potently targets SRC family kinases.[1] To quantitatively assess its selectivity, Dasatinib has been profiled against a large panel of human kinases. The following table summarizes the dissociation constants (Kd) for Dasatinib against its key ontargets and a representative selection of off-target kinases. A lower Kd value signifies a higher binding affinity.



| Kinase Target        | Family | Dissociation Constant (Kd) in nM |
|----------------------|--------|----------------------------------|
| On-Targets           |        |                                  |
| ABL1                 | ABL    | 0.8                              |
| SRC                  | SRC    | 0.5                              |
| LCK                  | SRC    | 1.1                              |
| YES1                 | SRC    | 0.4                              |
| FYN                  | SRC    | 0.3                              |
| c-KIT                | PDGFR  | 4.2                              |
| PDGFRB               | PDGFR  | 1.1                              |
| Selected Off-Targets |        |                                  |
| EPHA2                | EPH    | 1.7                              |
| DDR1                 | DDR    | 2.5                              |
| NQO2                 | Other  | >10,000                          |

Note: The presented Kd values are representative of data from kinome-wide binding assays and may vary slightly between different experimental setups.[1]

## **Experimental Protocols**

The kinase selectivity data presented in this guide was generated using the KINOMEscan™ competitive binding assay. This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

KINOMEscan<sup>™</sup> Competition Binding Assay Protocol

 Preparation of Kinase-tagged Phage: Human kinases are fused to T7 bacteriophage, creating a DNA-tagged kinase library.



- Immobilization of Ligand: A proprietary, ATP-site directed, immobilized ligand is bound to streptavidin-coated magnetic beads.
- Competition Assay: The DNA-tagged kinases, the immobilized ligand beads, and the test compound (Dasatinib) are combined in a multi-well plate. Dasatinib competes with the immobilized ligand for binding to the kinase's ATP-binding site.
- Incubation: The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.
- Washing: The magnetic beads are washed to remove any unbound proteins.
- Elution: The bound kinase is eluted from the beads.
- Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the associated DNA tag. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
- Data Analysis: The results are used to calculate the dissociation constant (Kd), which
  represents the concentration of the test compound required to bind to 50% of the kinase
  molecules in the assay.

## **Visualizing Key Pathways and Workflows**

To further illustrate the context of Dasatinib's activity and the method used for its profiling, the following diagrams are provided.





Click to download full resolution via product page

BCR-ABL Signaling Pathway Inhibition by Dasatinib.





Click to download full resolution via product page

KINOMEscan Competitive Binding Assay Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Selectivity Profile of Dasatinib Against a Panel of Human Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603221#selectivity-profiling-of-cpd-2828-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com